5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Catalog No.
S6610159
CAS No.
1260776-15-5
M.F
C7H8BrClN2O2
M. Wt
267.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydrazinylbenzoic acid hydrochloride

CAS Number

1260776-15-5

Product Name

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

IUPAC Name

5-bromo-2-hydrazinylbenzoic acid;hydrochloride

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H

InChI Key

GOKHHDKFFMKKIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2C_7H_8BrClN_2O_2 and a molecular weight of approximately 267.51 g/mol. It is characterized by the presence of a bromine atom at the 5-position and a hydrazine functional group at the 2-position of the benzoic acid structure. This compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is classified as an irritant and requires careful handling due to its hazardous nature .

There is currently no scientific research available on the mechanism of action of 5-bromo-2-hydrazinylbenzoic acid hydrochloride.

  • Hydrazines: The hydrazinyl group can be mildly toxic and may irritate skin and eyes.
  • Bromides: Bromide salts can have laxative effects in high doses.
  • Acidic Properties: The presence of the carboxylic acid group suggests mild acidity, which can cause skin or eye irritation upon direct contact [].
, including:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Hydrazone formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.
  • Acid-base reactions: As a carboxylic acid derivative, it can participate in acid-base reactions, forming salts or esters under appropriate conditions.

These reactions make it a versatile intermediate for synthesizing more complex molecules .

The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride can be achieved through several methods:

  • Bromination of 2-Hydrazinobenzoic Acid: The starting material, 2-hydrazinobenzoic acid, can be brominated using bromine or brominating agents in an appropriate solvent.
  • Hydrochloride Salt Formation: The resulting product can be converted into its hydrochloride form by reacting it with hydrochloric acid.
  • Alternative Synthesis: Other synthetic routes may involve coupling reactions or modifications of existing benzoic acid derivatives to introduce the hydrazine and bromine functionalities .

5-Bromo-2-hydrazinylbenzoic acid hydrochloride has several applications, particularly in:

  • Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals due to its unique structural features.
  • Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
  • Research: Employed in biochemical assays and proteomics research to study protein interactions and enzyme activities .

Several compounds share structural similarities with 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. These include:

Compound NameCAS NumberSimilarity Score
2-Hydrazinobenzoic Acid Hydrochloride52356-01-10.86
4-Bromo-2-Hydrazinylbenzoic Acid Hydrochloride1231892-17-30.88
2-Amino-4-bromo-6-methylbenzoic Acid1191076-36-40.86
2-Amino-4,5-dibromobenzoic Acid75057-62-40.85
4-Hydrazinylbenzoic Acid Hydrochloride24589-77-30.77

These compounds exhibit similar functionalities but differ in their specific substituents and biological activities, highlighting the uniqueness of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride within this group .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

265.94577 g/mol

Monoisotopic Mass

265.94577 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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